5-Chloro-2-[(1-methylpiperidin-4-yl)oxy]aniline
Description
Properties
IUPAC Name |
5-chloro-2-(1-methylpiperidin-4-yl)oxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-15-6-4-10(5-7-15)16-12-3-2-9(13)8-11(12)14/h2-3,8,10H,4-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOSOFFFAVPKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[(1-methylpiperidin-4-yl)oxy]aniline typically involves the reaction of 5-chloro-2-nitroaniline with 1-methylpiperidine under specific conditions. The nitro group is reduced to an amine, and the piperidine ring is introduced through nucleophilic substitution .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety.
Reduction: Reduction reactions can target the nitro group if present in intermediates.
Substitution: Nucleophilic substitution reactions are common, especially for introducing the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products: The major products formed from these reactions include various substituted anilines and piperidine derivatives .
Scientific Research Applications
5-Chloro-2-[(1-methylpiperidin-4-yl)oxy]aniline is used in:
Mechanism of Action
The mechanism of action for 5-Chloro-2-[(1-methylpiperidin-4-yl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and aniline moiety play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects .
Comparison with Similar Compounds
Role in Medicinal Chemistry
This compound is frequently employed in coupling reactions to synthesize pyrimidine-2,4-diamine derivatives, as demonstrated in the synthesis of m10 and m11 (kinase inhibitors with anti-proliferative activity) . The compound’s ether-linked piperidine moiety facilitates interactions with hydrophobic pockets in enzyme active sites, while the aniline nitrogen participates in hydrogen bonding .
Comparative Pharmacokinetic Insights
- Lipophilicity : The methylpiperidinyl-oxy group confers higher logP values compared to unsubstituted piperidine analogues (e.g., 5-Chloro-2-(1-piperidinyl)aniline), enhancing blood-brain barrier penetration .
- Metabolic Stability : Piperidine derivatives generally exhibit better metabolic stability than tetrazole-containing analogues due to reduced susceptibility to oxidative metabolism .
Key Differentiators and Challenges
- Piperidine vs. Pyridine : Replacing the piperidine ring with pyridine (e.g., 5-Chloro-2-(pyridin-3-yloxy)aniline) reduces basicity but enhances aromatic stacking, which may alter target selectivity .
- Tetrazole vs.
- Regiochemical Effects : Substituent position (e.g., 3-fluoro-4-[(1-methylpiperidin-4-yl)oxy]aniline in w20 ) significantly impacts binding affinity and solubility profiles .
Biological Activity
5-Chloro-2-[(1-methylpiperidin-4-yl)oxy]aniline is an organic compound that has garnered attention for its potential biological activities, primarily due to its structural components that facilitate interactions with various biological targets. This article provides an in-depth exploration of its biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
This compound features a chlorinated aniline moiety linked to a piperidine ring through an ether bond. The general molecular formula is . Its unique structure allows it to mimic certain bioactive molecules, which is critical for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The piperidine ring can mimic natural ligands, facilitating binding to active sites and modulating biological responses. This compound has been investigated for various pharmacological activities, including:
- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound's structural similarity to certain neurotransmitters allows it to bind to receptors, influencing signaling pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent. The following table summarizes key findings from relevant studies:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| MCF-7 | 25.72 | Induction of apoptosis | |
| PC-3 | 12.19 | Inhibition of androgen receptor functions | |
| U87 | 45.2 | Cytotoxicity via disruption of cellular processes |
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The compound showed an IC50 value of approximately for COX-2, indicating strong anti-inflammatory potential.
Case Study 2: Anticancer Efficacy
In vivo studies involving tumor-bearing mice revealed that treatment with this compound significantly suppressed tumor growth compared to control groups. Flow cytometry analyses indicated that the compound induced apoptosis in cancer cells, further supporting its role as a potential anticancer agent.
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves the nucleophilic substitution reaction between 2-chloroaniline and 1-methylpiperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The process is generally conducted under elevated temperatures and can be optimized for industrial production using continuous flow techniques.
Q & A
Q. What are the optimal synthetic routes for 5-Chloro-2-[(1-methylpiperidin-4-yl)oxy]aniline, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:
- Nucleophilic substitution : React 5-chloro-2-nitroanisole with 1-methylpiperidin-4-ol under basic conditions (e.g., KCO/DMF), followed by nitro reduction using SnCl/HCl or catalytic hydrogenation .
- Optimization : Purity can be enhanced via recrystallization in ethanol/water mixtures, while column chromatography (silica gel, CHCl:MeOH 95:5) improves separation of byproducts .
- Key Parameters : Monitor reaction temperature (80–100°C for substitution) and stoichiometric ratios (1:1.2 for nucleophile:substrate) to minimize side products like N-oxide derivatives .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : H NMR in CDCl shows aromatic protons (δ 6.8–7.2 ppm), piperidinyl protons (δ 2.4–3.1 ppm), and N-methyl singlet (δ 2.2 ppm). C NMR confirms the aniline carbon (δ 145–150 ppm) .
- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 256.1 (calculated for CHClNO) .
- HPLC : Use a C18 column (MeCN:HO 70:30, 1 mL/min) for purity assessment (>95% by UV at 254 nm) .
Q. What solvents and conditions are recommended for solubility studies in experimental design?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. For biological assays, use DMSO stock solutions (10 mM) diluted in PBS .
- Stability : Store at –20°C under inert gas (N) to prevent oxidation. Avoid prolonged exposure to light due to the aniline group’s photosensitivity .
Advanced Research Questions
Q. How can contradictions in spectroscopic data between synthetic batches be resolved?
- Methodological Answer :
- Batch Analysis : Compare H NMR integrals for piperidinyl protons (δ 2.4–3.1 ppm) to detect residual solvents or unreacted intermediates. Use HSQC and HMBC to confirm connectivity .
- X-ray Crystallography : Resolve structural ambiguities via single-crystal analysis (SHELX programs). For example, SHELXL refines anisotropic displacement parameters to confirm bond lengths and angles .
- Impurity Profiling : LC-MS/MS identifies trace byproducts (e.g., chlorinated derivatives) using fragmentation patterns .
Q. What mechanistic insights explain regioselectivity in substitution reactions involving the piperidinyloxy group?
- Methodological Answer :
- DFT Calculations : Model the transition state to predict preferential substitution at the para position relative to the chloro group. The electron-withdrawing Cl directs nucleophilic attack to the ortho position of the aniline .
- Kinetic Studies : Vary reaction temperature (60–120°C) and monitor progress via in-situ IR to track nitro group reduction rates .
Q. What are the degradation pathways of this compound under aerobic vs. anaerobic conditions?
- Methodological Answer :
- Aerobic Degradation : Oxidative pathways dominate, forming N-oxide derivatives (confirmed by LC-MS) or cleavage of the piperidinyloxy moiety .
- Anaerobic Degradation : Reductive dechlorination occurs in microbial systems (e.g., Pseudomonas spp.), producing 2-[(1-methylpiperidin-4-yl)oxy]aniline as a metabolite .
- Analytical Tools : Use GC-MS with headspace sampling to detect volatile degradation products (e.g., chloroaniline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
